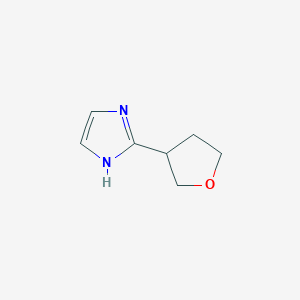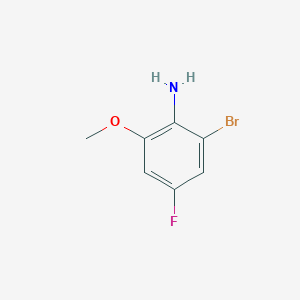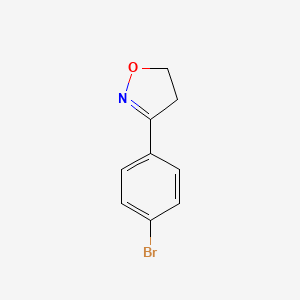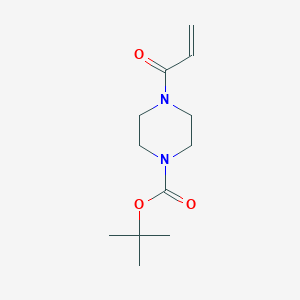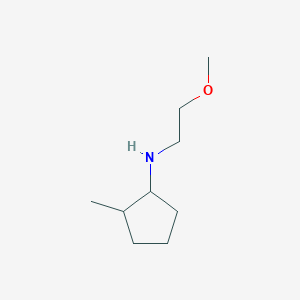
N-(2-methoxyethyl)-2-methylcyclopentan-1-amine
説明
科学的研究の応用
Thermoresponsive Polymers
N-(2-methoxyethyl)-2-methylcyclopentan-1-amine: is utilized in the synthesis of thermoresponsive polymers. These polymers exhibit a unique property where they undergo a phase transition at a specific temperature, known as the cloud point temperature (Tcp). This property is particularly useful in creating materials that can respond to temperature changes, which has applications in drug delivery systems and smart textile manufacturing .
Group Transfer Polymerization
The compound serves as a monomer in group transfer polymerization (GTP), a method used to create polymers with precise control over their molecular weight and composition. This technique is essential for producing high-performance materials with specific properties for use in various industries, including automotive, aerospace, and electronics .
Block Copolymer Synthesis
It is also involved in the synthesis of block copolymers by combining with other monomers like N,N-dimethylacrylamide or N,N-bis(2-ethoxyethyl)acrylamide . Block copolymers have a wide range of applications due to their ability to self-assemble into different nanostructures, making them valuable in nanotechnology and biomedical engineering .
Hydrophilic-Hydrophobic Balance
The balance between hydrophilic and hydrophobic properties in polymers is crucial for their application in biocompatible materials. The incorporation of N-(2-methoxyethyl)-2-methylcyclopentan-1-amine into polymers helps achieve this balance, leading to materials that can interact favorably with biological systems, which is important for medical implants and tissue engineering .
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
This compound is used in RAFT polymerization, a controlled radical polymerization technique. It allows for the synthesis of polymers with complex architectures, such as gradient, block, and star polymers. These polymers have potential applications in creating advanced drug delivery systems and responsive surfaces .
Phase Transition Studies
The study of phase transitions in polymers is vital for understanding their behavior in different environments. N-(2-methoxyethyl)-2-methylcyclopentan-1-amine -based polymers are used to investigate the effects of various factors, such as salt concentration and temperature, on the phase behavior of polymers. This research has implications for the development of environmentally responsive materials .
作用機序
特性
IUPAC Name |
N-(2-methoxyethyl)-2-methylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8-4-3-5-9(8)10-6-7-11-2/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZZKXGGRZDEOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-methylcyclopentan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B1373845.png)
![1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol](/img/structure/B1373847.png)
![3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373848.png)

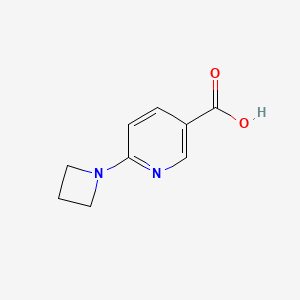
![4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1373853.png)

